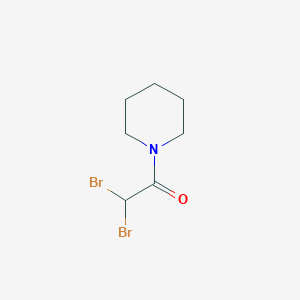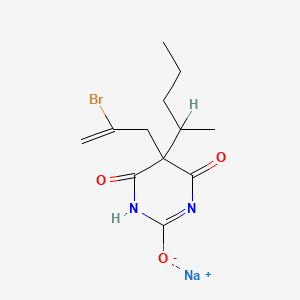
Sodium 5-(2-bromoallyl)-5-(sec-pentyl)barbiturate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rectidon is a synthetic organic compound known for its unique chemical properties and diverse applications in various fields. It is characterized by its stability and reactivity, making it a valuable compound in both research and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rectidon can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of a primary alcohol with a halogenating agent, followed by a nucleophilic substitution reaction. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, Rectidon is produced through a large-scale process that involves the continuous flow of reactants through a series of reactors. The process is optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rectidon undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Solvents like dichloromethane and catalysts such as pyridine are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Rectidon has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which Rectidon exerts its effects involves its interaction with specific molecular targets. In biological systems, it binds to enzymes and alters their activity, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which Rectidon is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rectidon can be compared with other similar compounds such as:
Benzyl Alcohol: Similar in structure but differs in reactivity and applications.
Phenol: Shares some chemical properties but has distinct biological effects.
Aniline: Comparable in terms of its use in organic synthesis but has different toxicity profiles.
Uniqueness
Rectidon’s uniqueness lies in its stability and versatility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions under mild conditions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
3330-46-9 |
|---|---|
Molekularformel |
C12H16BrN2NaO3 |
Molekulargewicht |
339.16 g/mol |
IUPAC-Name |
sodium;5-(2-bromoprop-2-enyl)-4,6-dioxo-5-pentan-2-yl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C12H17BrN2O3.Na/c1-4-5-7(2)12(6-8(3)13)9(16)14-11(18)15-10(12)17;/h7H,3-6H2,1-2H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
PJXYUBAEEYRXTO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[O-])CC(=C)Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
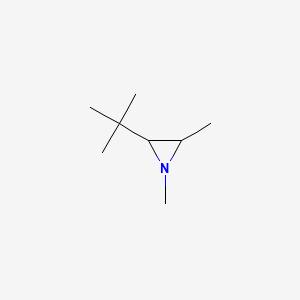
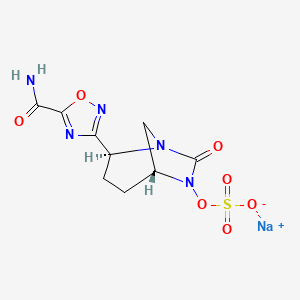

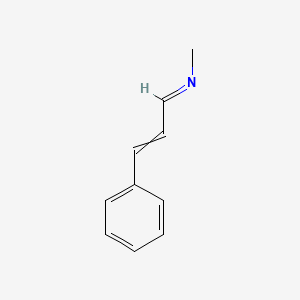

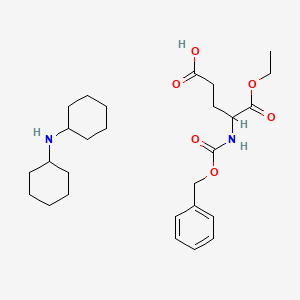
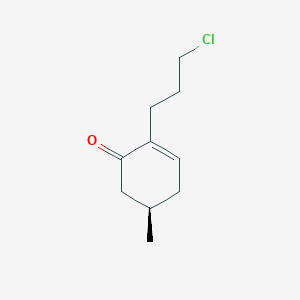
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)

![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)
